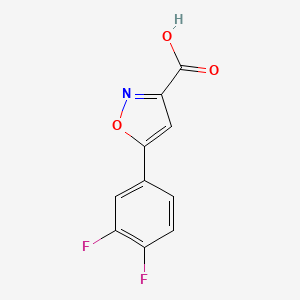

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Übersicht

Beschreibung

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO3 and a molecular weight of 225.15 g/mol It is characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This intermediate is then treated with molecular iodine and hydroxylamine to form the isoxazole ring . Another approach involves the use of metal-catalyzed cycloaddition reactions, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Chemischer Reaktionen

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory Research

One of the primary applications of 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid is in the development of anti-inflammatory drugs. Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties, making this compound a candidate for further exploration in drug development aimed at treating chronic pain and inflammatory diseases .

Mechanistic Studies

Research has also focused on understanding the cellular mechanisms influenced by this compound. Investigations into its effects on signaling pathways can provide insights into disease mechanisms, potentially leading to novel therapeutic strategies for conditions such as arthritis and other inflammatory disorders .

Agricultural Chemistry

Herbicide Development

In agricultural chemistry, this compound is being evaluated for its potential use as an herbicide. Its ability to selectively inhibit certain plant growth pathways could lead to the formulation of effective herbicides that minimize crop damage while controlling unwanted vegetation . The compound's efficacy in various soil types and its environmental impact are areas of ongoing research.

Material Science

Polymer Enhancement

The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of durable materials used in construction and manufacturing . The modifications can lead to materials that withstand higher temperatures and mechanical stress without compromising structural integrity.

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound serves as a reference standard for the quantification of similar compounds in various samples. Its well-characterized properties allow researchers to calibrate analytical instruments accurately, ensuring reliable results in chemical analyses .

Biochemical Research

Cellular Pathway Investigations

Biochemical studies utilizing this compound explore its interactions within cellular pathways. This research is crucial for understanding how such compounds can modulate biological processes, potentially leading to breakthroughs in pharmacology and toxicology .

Data Summary

| Application Area | Specific Uses | Research Focus |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drug development | Mechanistic studies on disease pathways |

| Agricultural Chemistry | Herbicide formulation | Selective growth inhibition |

| Material Science | Polymer enhancement | Thermal stability and mechanical properties |

| Analytical Chemistry | Reference standards | Calibration for accurate quantification |

| Biochemical Research | Investigating cellular pathways | Modulation of biological processes |

Wirkmechanismus

The mechanism of action of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target . Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: This compound has a similar structure but with the fluorine atoms positioned differently on the phenyl ring.

5-Phenylisoxazole-3-carboxylic acid: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.

5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid: Contains a methoxy group in addition to a fluorine atom, which can influence its properties and applications. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 234.256 g/mol

- CAS Number : 1017513-51-7

This compound primarily acts by inhibiting specific enzymes involved in critical biochemical pathways. It has been shown to target:

- Serine/threonine-protein kinase Chk1 : This inhibition affects cell cycle regulation and DNA repair processes, potentially leading to apoptosis in rapidly dividing cells, such as cancer cells.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

- In vitro studies have demonstrated that it can induce cell death in various cancer cell lines by disrupting cell cycle progression.

- IC50 Values : The compound has shown IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating its potency in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

This compound has been identified as a potential inhibitor of leukotriene biosynthesis:

- It targets the 5-lipoxygenase-activating protein (FLAP) , leading to reduced production of inflammatory mediators. This action suggests its utility in treating inflammatory diseases .

- IC50 Values for Inhibition : Some derivatives have shown IC50 values as low as 0.24 µM, indicating high efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Preliminary studies suggest it may inhibit bacterial growth, although specific data on its activity against various strains are still being compiled .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is absorbed effectively and distributed throughout body tissues.

- Metabolism : It undergoes metabolic transformations involving oxidation and conjugation processes.

- Excretion : Primarily eliminated through renal pathways .

Case Study 1: Cancer Cell Lines

A series of experiments conducted on human leukemia and breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

| Cell Line | Treatment Concentration | IC50 (µM) | Observed Effect |

|---|---|---|---|

| MCF-7 (Breast) | 10 µM | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 5 µM | 12 | Cell cycle arrest |

Case Study 2: Inflammatory Response

In a study assessing the anti-inflammatory properties, the compound was administered to models of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Model | Treatment Dosage | Cytokine Level Reduction (%) |

|---|---|---|

| Carrageenan-induced | 20 mg/kg | IL-6: 65%, TNF-alpha: 70% |

| LPS-induced | 10 mg/kg | IL-6: 58%, TNF-alpha: 62% |

Eigenschaften

IUPAC Name |

5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQAHOANQYNQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652803 | |

| Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017513-51-7 | |

| Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.